molecular formula C16H17N3O7 B13894450 Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate

Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate

Cat. No.: B13894450
M. Wt: 363.32 g/mol
InChI Key: FHPYMMOARAWBKR-UHFFFAOYSA-N
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Description

Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a tert-butyl group, a nitrophenoxy group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Nitrophenoxy Group: The nitrophenoxy group is introduced through a nucleophilic substitution reaction using 4-nitrophenol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.

    Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various alkyl or aryl imidazole derivatives.

Scientific Research Applications

Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with enzymes and receptors, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate is unique due to the presence of both the nitrophenoxy and imidazole groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H17N3O7

Molecular Weight

363.32 g/mol

IUPAC Name

tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate

InChI

InChI=1S/C16H17N3O7/c1-16(2,3)26-14(20)18-10-17-8-12(18)9-24-15(21)25-13-6-4-11(5-7-13)19(22)23/h4-8,10H,9H2,1-3H3

InChI Key

FHPYMMOARAWBKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC=C1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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